molecular formula C5H10N2O B114697 5-Aminopiperidin-2-one CAS No. 154148-70-6

5-Aminopiperidin-2-one

Cat. No.: B114697
CAS No.: 154148-70-6
M. Wt: 114.15 g/mol
InChI Key: APDCFRUAEFSNPV-UHFFFAOYSA-N
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Description

5-Aminopiperidin-2-one is a heterocyclic organic compound that belongs to the piperidine family. It is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms, with an amino group attached to the fifth carbon and a carbonyl group at the second position.

Scientific Research Applications

5-Aminopiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor in the synthesis of various drugs, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of polymers and other advanced materials

Safety and Hazards

5-Aminopiperidin-2-one is classified as a skin corrosive/irritant, Category 1A, B, C, H314 according to 29 CFR 1910 (OSHA HCS) . It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 5-Aminopiperidin-2-one, is an important task of modern organic chemistry . This suggests that future research may focus on developing new synthesis methods and exploring the potential applications of this compound in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminopiperidin-2-one can be achieved through several methods. One common approach involves the reduction of 5-nitropiperidin-2-one using hydrogenation techniques. This process typically employs palladium or rhodium catalysts under hydrogen gas at elevated temperatures and pressures . Another method involves the cyclization of N-substituted amino acids, where the amino acid undergoes intramolecular cyclization to form the piperidinone ring .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale hydrogenation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, with parameters such as temperature, pressure, and catalyst concentration being meticulously monitored .

Chemical Reactions Analysis

Types of Reactions

5-Aminopiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminopiperidin-2-one is unique due to the presence of both an amino group and a carbonyl group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to interact with biological targets also sets it apart from other piperidine derivatives .

Properties

IUPAC Name

5-aminopiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-4-1-2-5(8)7-3-4/h4H,1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDCFRUAEFSNPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154148-70-6
Record name 5-Amino-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154148-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-aminopiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 5-aminopiperidin-2-one of interest in peptide research?

A: this compound serves as a building block for creating molecules called β-turn mimetics []. β-turns are common structural motifs found in proteins, and mimicking them is crucial in designing molecules that can interact with biological targets in a similar manner to natural peptides.

Q2: Was the β-turn inducing ability of this compound confirmed experimentally?

A: Yes, researchers synthesized a model peptidomimetic (compound 14 in the paper) incorporating this compound to mimic a type III Homo-Freidinger lactam []. Conformational analysis using IR and NMR spectroscopy provided evidence that this derivative predominantly adopts a reverse-turn structure in solution, stabilized by an intramolecular hydrogen bond within an 11-membered ring [].

Q3: Beyond structural studies, have any biological applications of this compound been explored?

A: The researchers investigated the potential of this compound derivatives as dopamine receptor modulators []. Specifically, they synthesized peptidomimetics (compounds 15c and 16c in the paper) as lactam-bridged analogs of the peptide Pro-Leu-Gly-NH2 (PLG), known to modulate dopamine receptors. Notably, both synthesized compounds significantly enhanced the binding of agonists to dopamine D2 receptors [].

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